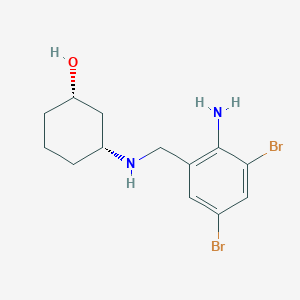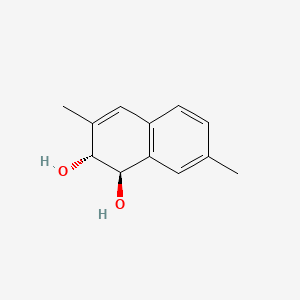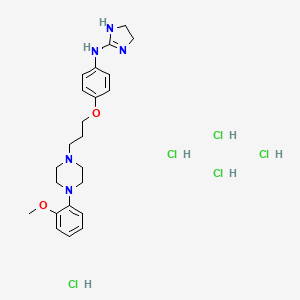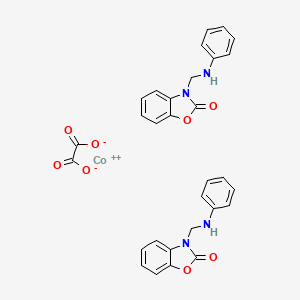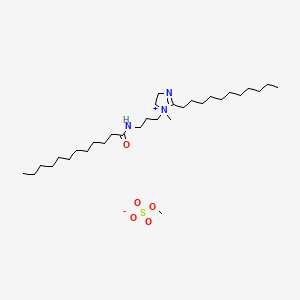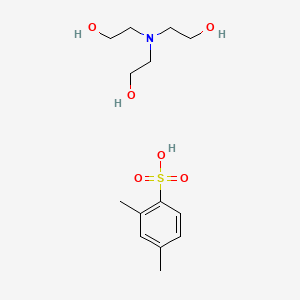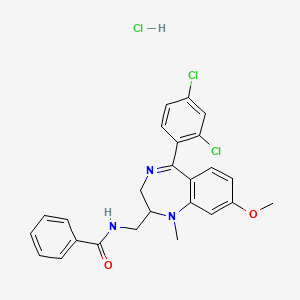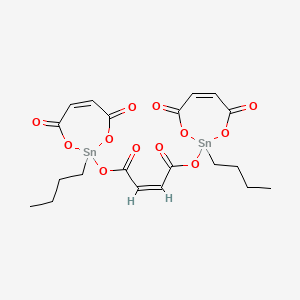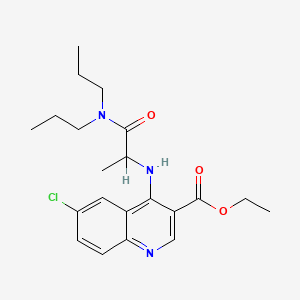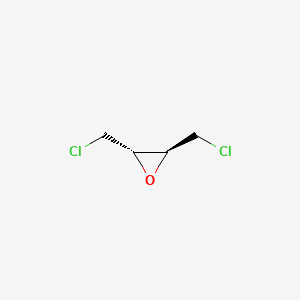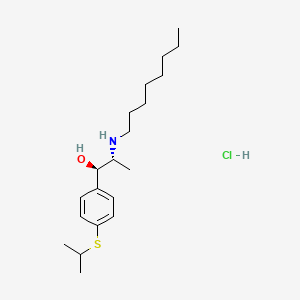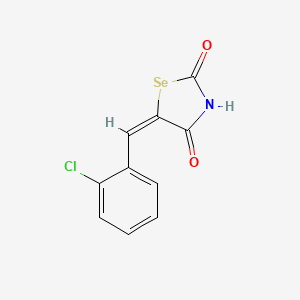
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is a heterocyclic compound that contains selenium. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Selenazolidine-2,4-dione+2-Chlorobenzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Wirkmechanismus
The mechanism by which 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms in biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, which may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Bromophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Methylphenyl)methylene)selenazolidine-2,4-dione
Uniqueness
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other selenium-containing compounds.
Eigenschaften
CAS-Nummer |
82085-51-6 |
|---|---|
Molekularformel |
C10H6ClNO2Se |
Molekulargewicht |
286.58 g/mol |
IUPAC-Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI-Schlüssel |
KYFGHCOUIJIKBX-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)[Se]2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



